

protocol for reacting N-[4-(2-chloroacetyl)phenyl]methanesulfonamide with nucleophiles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>N-[4-(2-chloroacetyl)phenyl]methanesulfonamide</i>
Compound Name:	<i>chloroacetyl)phenyl]methanesulfo</i>
	<i>namide</i>
Cat. No.:	<i>B186543</i>

[Get Quote](#)

Application Note & Protocol

Topic: Strategic Nucleophilic Derivatization of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.^{[1][2]} Its structure features a highly reactive α -chloro ketone, which serves as a potent electrophilic site for covalent modification, and a methanesulfonamide group, which can influence physicochemical properties such as solubility and protein binding. This document provides a comprehensive guide to the principles and practical execution of nucleophilic substitution reactions with this reagent. We will delve into the underlying reaction mechanisms, provide detailed, validated protocols for reactions with common amine and thiol nucleophiles, and offer expert insights into optimizing reaction conditions and troubleshooting potential challenges.

The Reagent: Structure and Chemical Profile

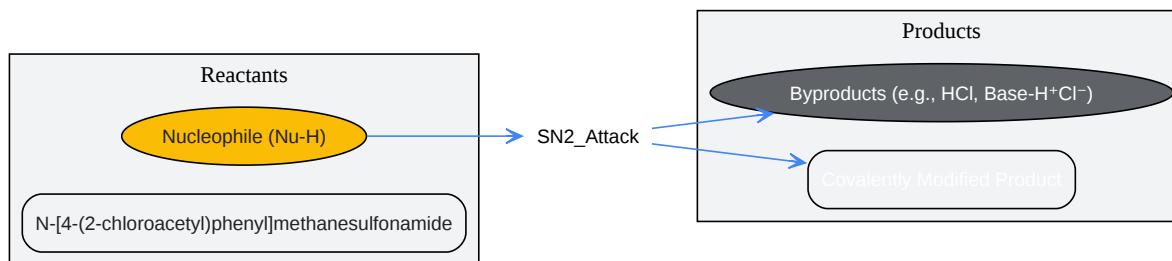
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a crystalline solid at room temperature.

[3] The key to its utility lies in the chloroacetyl moiety, where the chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α -carbon for nucleophilic attack.

Figure 1: Structure of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** with key reactive sites highlighted.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	64488-52-4	[1][4]
Molecular Formula	C ₉ H ₁₀ ClNO ₃ S	[4][5]
Molecular Weight	247.70 g/mol	[4]
Melting Point	197.5-199.0 °C	[3][5]
Appearance	Solid	[3]
pKa (predicted)	6.94 ± 0.10	[5]


Core Principles of Reactivity: The S_n2 Mechanism

The reaction of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** with nucleophiles proceeds via a classic bimolecular nucleophilic substitution (S_n2) mechanism.[6][7] This is a single-step process where the nucleophile attacks the electrophilic carbon atom, simultaneously displacing the chloride ion.

Key Mechanistic Features:

- Nucleophilic Attack: A lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the sulfur of a thiol) attacks the carbon atom bonded to the chlorine.
- Transition State: A transient, high-energy state is formed where the nucleophile-carbon bond is forming at the same time the carbon-chlorine bond is breaking.
- Leaving Group Departure: The stable chloride ion is expelled, and the new carbon-nucleophile bond is fully formed.

The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent, base, and temperature are critical parameters for controlling the reaction's efficiency and selectivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE | 64488-52-4 [m.chemicalbook.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 64488-52-4 CAS MSDS (N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Nucleophilic Allylation of α -Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both? - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [protocol for reacting N-[4-(2-chloroacetyl)phenyl]methanesulfonamide with nucleophiles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186543#protocol-for-reacting-n-4-2-chloroacetyl-phenyl-methanesulfonamide-with-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com